molecular formula C19H18O5 B2589858 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one CAS No. 858756-96-4

3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one

Cat. No.: B2589858
CAS No.: 858756-96-4
M. Wt: 326.348
InChI Key: NOSLQZYQTUFAQN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one is a synthetic chemical compound belonging to the chromen-4-one family, a class of structures closely related to flavonoids and known for diverse biological activities. While specific data on this exact molecule is limited, its core structure is a well-established pharmacophore in medicinal chemistry research. The compound features a 3,4-dimethoxyphenyl substituent at the 3-position and an ethoxy group at the 7-position of the chromen-4-one scaffold. Researchers value this family of compounds for its potential anti-inflammatory properties. Based on studies of highly similar derivatives, this compound may function by inhibiting the overproduction of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular models . The proposed mechanism of action for related compounds involves the suppression of the TLR4/MAPK signaling pathway, which is a key regulator of the immune and inflammatory response . This makes such chromenone derivatives valuable tools for investigating novel therapeutic strategies for inflammatory diseases. Furthermore, the chromenone core is a versatile building block for chemical synthesis, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-ethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-13-6-7-14-17(10-13)24-11-15(19(14)20)12-5-8-16(21-2)18(9-12)22-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSLQZYQTUFAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.

    Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the chromen-4-one core structure.

    Ethoxylation: The final step involves the ethoxylation of the chromen-4-one core using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted chromen-4-one derivatives.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one and related flavonoids:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference ID
This compound 3: 3,4-dimethoxyphenyl; 7: ethoxy 326.3 (calculated) High lipophilicity due to methoxy/ethoxy groups; potential for enhanced bioavailability.
7-Hydroxy-3,3',4',5,6,8-hexamethoxyflavone 3: 3,4-dimethoxyphenyl; 7: hydroxy; multiple methoxy groups 420.4 Polar hydroxyl group at position 7; increased hydrogen-bonding capacity.
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one 3: 3,4-dihydroxyphenyl; 7: hydroxy 286.2 Higher polarity; likely stronger antioxidant activity due to catechol group.
7-Ethoxy-3-phenyl-4H-chromen-4-one 3: phenyl; 7: ethoxy 266.3 Simpler structure; lacks methoxy groups, reducing steric hindrance.
5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one 2: 4-hydroxyphenyl; 5,7: hydroxy 284.3 Classic flavonoid scaffold; high solubility in polar solvents.

Key Observations :

  • Lipophilicity : The ethoxy and methoxy groups in the target compound reduce polarity compared to hydroxylated analogs (e.g., 3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one), favoring passive diffusion across biological membranes .
  • Bioactivity Potential: Compounds with methoxy groups, such as 7-Hydroxy-3,3',4',5,6,8-hexamethoxyflavone, often exhibit stronger enzyme inhibition (e.g., tyrosinase, HIV-1 protease) due to enhanced electron-donating effects . In contrast, hydroxylated derivatives like 5,7-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one are more potent antioxidants .
  • Synthetic Accessibility : The target compound’s synthesis likely involves etherification and protection/deprotection steps, similar to methods described for 7-ethoxy-3-phenyl-4H-chromen-4-one (37% yield in ) .
Pharmacological and Functional Comparisons
  • Antioxidant Activity: Hydroxylated flavonoids (e.g., 3-(3,4-dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one) exhibit superior free radical scavenging due to catechol groups, whereas methoxy/ethoxy derivatives may prioritize stability over reactivity .
  • Enzyme Inhibition : Methoxy-rich analogs (e.g., hexamethoxyflavones) show strong inhibition of tyrosinase and HIV-1 protease, suggesting the target compound’s dimethoxy/ethoxy groups could confer similar activity .
  • Cytotoxicity: Curcumin analogs with methoxy groups () demonstrate low cytotoxicity in normal cells, implying that the target compound may also have a favorable safety profile .

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one is a synthetic flavonoid compound that exhibits a variety of significant biological activities. This article explores its antioxidant, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a chromenone core structure with a 3,4-dimethoxyphenyl group at the 3-position and an ethoxy substituent at the 7-position. This unique structure contributes to its diverse biological activities.

Property Description
Class Flavonoid
Core Structure Chromenone
Substituents 3,4-Dimethoxyphenyl group, Ethoxy group

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity , which is crucial for combating oxidative stress. The compound can scavenge free radicals effectively, reducing oxidative damage in biological systems. This property is beneficial in various therapeutic contexts, particularly in preventing diseases associated with oxidative stress.

Anti-inflammatory Activity

The compound demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory conditions.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. It modulates critical signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via PI3K/Akt pathway
Hek293 (Normal Cells)40.5Selective cytotoxicity towards cancer cells

The mechanisms through which this compound exerts its biological effects include:

  • Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons allows it to neutralize free radicals.
  • Anti-inflammatory Pathway : Inhibition of COX and LOX enzymes reduces inflammation.
  • Apoptotic Induction : Modulation of key signaling pathways leads to programmed cell death in cancerous cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(2-bromophenyl)-7-hydroxy-4H-chromen-4-oneBromine substitution at the 2-positionEnhanced reactivity but lower antioxidant activity
3-(3-hydroxyphenyl)-7-methoxy-2-methyl-chromenHydroxyl group instead of methoxyIncreased polarity; moderate anti-inflammatory activity

These comparisons highlight how specific structural features impact biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(3,4-dimethoxyphenyl)-7-ethoxy-4H-chromen-4-one, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of a phenol derivative (e.g., 3,4-dimethoxyphenol) with an aldehyde or ketone to form the chromenone core. Ethoxy group introduction at the 7-position is achieved via nucleophilic substitution or Williamson ether synthesis.
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are critical. For example, using polar aprotic solvents like DMF enhances nucleophilicity, while temperatures of 80–100°C improve reaction kinetics. Yield optimization often requires iterative adjustment of stoichiometry and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. Which spectroscopic techniques are essential for structural characterization, and what key data confirm the compound’s identity?

  • Techniques :

  • 1H/13C NMR : Aromatic protons (δ 6.5–8.2 ppm) and carbonyl carbon (δ ~177 ppm) confirm the chromenone scaffold. Ethoxy groups appear as triplets (δ ~1.3–1.5 ppm for CH3) and quartets (δ ~3.8–4.2 ppm for CH2) .
  • FTIR : Strong absorption at ~1647 cm⁻¹ (C=O stretch) and ~1246 cm⁻¹ (C-O-C ether vibration) .
  • HRMS : Exact mass matching the molecular formula (e.g., C19H18O5) validates purity .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Solubility : Test in solvents like DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. For example, DMSO is preferred for biological assays due to high solubility (>10 mM) .
  • Stability : Conduct accelerated degradation studies (40–60°C, 75% humidity) with HPLC monitoring. Ethoxy groups may hydrolyze under acidic conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools predict these effects?

  • SAR Strategies :

  • Substitute the 3-(3,4-dimethoxyphenyl) group with halogenated or electron-withdrawing groups to modulate lipophilicity and target binding .
  • Replace the ethoxy group with bulkier alkoxy chains to improve metabolic stability.
    • Computational Methods :
  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Screen against target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina or Schrödinger Suite .

Q. What experimental designs resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Validation Approaches :

  • Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., HepG2, MCF-7) to clarify concentration-dependent effects .
  • Redox Profiling : Use assays like DPPH scavenging (for antioxidants) and ROS detection (for pro-oxidants) under standardized conditions (pH 7.4, 37°C) .
    • Statistical Analysis : Apply ANOVA with post-hoc tests to compare datasets, ensuring biological replicates (n ≥ 3) and controlled variables (e.g., cell passage number) .

Q. How can reaction mechanisms for chromenone derivative synthesis be elucidated using kinetic and isotopic labeling studies?

  • Kinetic Analysis : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-determining steps (e.g., cyclization vs. etherification) .
  • Isotopic Labeling : Use 18O-labeled water or 13C-labeled precursors to trace oxygen incorporation in the carbonyl group or ethoxy moiety .

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